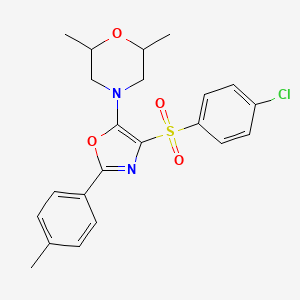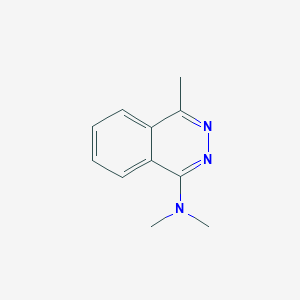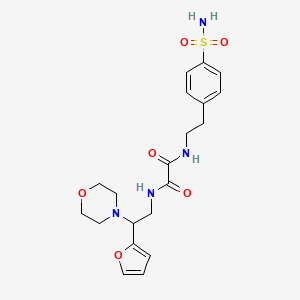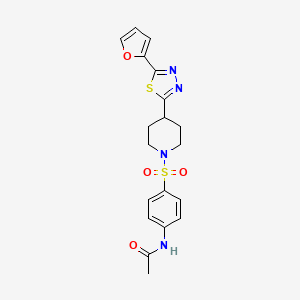
(5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as PFK-158, and it is a selective inhibitor of the enzyme PFKFB3, which plays a crucial role in regulating glycolysis, the process by which cells convert glucose into energy.
Wirkmechanismus
PFK-158 works by selectively inhibiting PFKFB3, which is a key regulator of glycolysis. By inhibiting PFKFB3, PFK-158 reduces the production of ATP, the energy currency of cells, which leads to a decrease in cell proliferation and growth. This mechanism of action makes PFK-158 a promising candidate for cancer treatment, as cancer cells rely heavily on glycolysis for their energy needs.
Biochemical and Physiological Effects:
Studies have shown that PFK-158 has significant biochemical and physiological effects. In addition to its anti-cancer properties, PFK-158 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. PFK-158 has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PFK-158 is its selectivity for PFKFB3, which reduces the risk of off-target effects. PFK-158 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of PFK-158 is its low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of PFK-158. One area of research is the development of more potent and selective inhibitors of PFKFB3. Another area of research is the investigation of the potential use of PFK-158 in combination with other cancer treatments, such as immunotherapy. Additionally, the potential use of PFK-158 in the treatment of other diseases, such as inflammatory diseases and type 2 diabetes, should be further explored.
Synthesemethoden
The synthesis of (5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate involves several steps, including the reaction of 2-chloropyridine with formaldehyde to form 2-formylpyridine, which is then reacted with methylamine to form 2-(methylamino)pyridine. The resulting compound is then reacted with 4-fluorobenzenesulfonyl chloride to form (5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyl)-2-(methylamino)pyridine-3-carboxamide. Finally, this compound is treated with potassium carbonate to form (5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate.
Wissenschaftliche Forschungsanwendungen
(5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate has been extensively studied for its potential applications in cancer treatment. PFKFB3 is overexpressed in many cancer cells, and its inhibition by PFK-158 has been shown to reduce the growth and proliferation of cancer cells. In addition, PFK-158 has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
(5-chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O5S/c14-9-1-2-11(16-7-9)8-21-13(18)17-10-3-5-12(6-4-10)22-23(15,19)20/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHVNJYGKULCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=NC=C(C=C2)Cl)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2723715.png)


![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723721.png)
![6-(4-Butylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723723.png)
![methyl 3-(methylcarbamoyl)-2-(3-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2723725.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2723728.png)
![6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2723729.png)


![6-[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2723736.png)
